REACTION_SMILES
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[CH3:16][CH2:17][OH:18].[F:1][c:2]1[c:3]([N+:9](=[O:10])[O-:11])[cH:4][cH:5][cH:6][c:7]1[F:8].[NH2:12][CH2:13][CH2:14][OH:15]>>[c:2]1([NH:12][CH2:13][CH2:14][OH:15])[c:3]([N+:9](=[O:10])[O-:11])[cH:4][cH:5][cH:6][c:7]1[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc(F)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCO
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cccc(F)c1NCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |